2,1,3-Benzothiadiazol-4-amine

Catalog No.
S585321
CAS No.
767-64-6
M.F
C6H5N3S
M. Wt
151.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,1,3-Benzothiadiazol-4-amine

CAS Number

767-64-6

Product Name

2,1,3-Benzothiadiazol-4-amine

IUPAC Name

2,1,3-benzothiadiazol-4-amine

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2

InChI Key

DRLGIZIAMHIQHL-UHFFFAOYSA-N

SMILES

C1=CC2=NSN=C2C(=C1)N

Synonyms

4-aminobenzo-2,1,3-thiadiazole

Canonical SMILES

C1=CC2=NSN=C2C(=C1)N

The exact mass of the compound 2,1,3-Benzothiadiazol-4-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73013. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,1,3-Benzothiadiazol-4-amine (CAS 767-64-6) is a highly electron-deficient, asymmetric heterocyclic building block widely utilized in advanced organic synthesis and materials science. Unlike symmetrically substituted benzothiadiazoles, the presence of the primary amine at the 4-position introduces strong push-pull electronic characteristics and provides a unique coordination geometry. In procurement and material selection, this compound is primarily sourced as a bidentate directing group for transition-metal catalysis, an asymmetric precursor for donor-acceptor (D-A) conjugated polymers, and an essential regioselective intermediate for active pharmaceutical ingredients (APIs) such as the muscle relaxant Tizanidine [1].

Substituting 2,1,3-benzothiadiazol-4-amine with its positional isomer, 5-amino-2,1,3-benzothiadiazole, or symmetric analogs like 4,7-dibromo-2,1,3-benzothiadiazole, results in critical process failures. The 5-amino isomer lacks the necessary spatial proximity between the primary amine and the thiadiazole nitrogen, completely preventing the formation of the stable chelate rings required for bidentate metal coordination in catalytic C-H activation workflows[1]. Furthermore, symmetric 4,7-disubstituted analogs cannot be used to synthesize asymmetric push-pull fluorophores or mono-functionalized pharmaceutical intermediates, as they inherently yield symmetric architectures that lack the required directional dipole moments and specific regiochemical handles [2].

Bidentate Directing Group Efficiency in C-H Activation

In palladium(II)-catalyzed sp3 C–H arylation of aliphatic carboxamides, 2,1,3-benzothiadiazol-4-amine functions as an exceptionally efficient bidentate directing group. The unique proximity of the 4-amino group to the thiadiazole nitrogen allows for stable chelation with palladium. When used to direct the arylation of methylene C(β)–H bonds, this compound enables product yields of 85–95% under standard Pd(OAc)2/AgOAc conditions [1]. In contrast, positional isomers such as 5-amino-2,1,3-benzothiadiazole cannot form the necessary bidentate chelate ring, rendering them structurally incapable of facilitating this specific directed catalytic pathway.

Evidence Dimensionβ-C–H arylation yield of aliphatic carboxamides
Target Compound Data85–95% yield using 4-amino-2,1,3-benzothiadiazole as a bidentate directing group
Comparator Or Baseline5-amino-2,1,3-benzothiadiazole (0% yield / incapable of bidentate chelation)
Quantified Difference85-95% absolute yield advantage due to specific bidentate geometry
ConditionsPd(OAc)2 catalyst, AgOAc additive, toluene, 110 °C

Procuring the 4-amino isomer is absolutely mandatory for chemists utilizing bidentate-directed Pd-catalyzed C-H functionalization workflows.

Solid-State Fluorescence Tuning via Asymmetric Functionalization

2,1,3-Benzothiadiazol-4-amine serves as a highly tunable electron-deficient core for solid-state fluorophores. While the unmodified monomer exhibits a baseline fluorescence quantum yield of approximately 12% in toluene, its specific asymmetric functionalization—such as conversion into 1,3-phosphinoamine sulfide derivatives—drastically enhances its photophysical performance. These functionalized derivatives achieve solid-state room-temperature quantum yields up to 93%, successfully overcoming the aggregation-caused quenching (ACQ) that typically degrades the performance of symmetric benzothiadiazole derivatives in thin films [1].

Evidence DimensionSolid-state fluorescence quantum yield
Target Compound DataUp to 93% (as an asymmetrically functionalized phosphinoamine sulfide derivative)
Comparator Or Baseline~12% (unmodified 2,1,3-benzothiadiazol-4-amine in solution)
Quantified Difference7.7-fold increase in quantum yield upon targeted asymmetric functionalization
ConditionsRoom temperature, solid-state vs. toluene solution

This demonstrates the compound's value as a superior precursor for synthesizing high-efficiency OLED materials and solid-state sensors where ACQ must be avoided.

Regioselective Halogenation for API Manufacturing

For the synthesis of the α2-adrenergic agonist Tizanidine, the starting material must provide exact regiocontrol during subsequent halogenation. 2,1,3-Benzothiadiazol-4-amine undergoes highly regioselective chlorination at the 5-position to yield 5-chloro-4-amino-2,1,3-benzothiadiazole, the direct precursor to Tizanidine [1]. Substituting this with 5-amino-2,1,3-benzothiadiazole fundamentally alters the electronic directing effects of the amino group on the benzothiadiazole ring, leading to incorrect halogenation regioisomers and zero yield of the required active pharmaceutical ingredient (API) intermediate.

Evidence DimensionRegiochemical yield of 5-chloro API intermediate
Target Compound DataDirect, high-yield conversion to 5-chloro-4-amino-2,1,3-benzothiadiazole
Comparator Or Baseline5-amino-2,1,3-benzothiadiazole (yields incorrect regioisomers)
Quantified DifferenceExclusive access to the required API regiochemistry
ConditionsElectrophilic aromatic halogenation

Procurement of the exact 4-amino isomer is a strict structural requirement for manufacturing Tizanidine and related muscle relaxant analogs.

Removable Directing Group in Catalytic Workflows

Due to its specific bidentate coordination geometry, 2,1,3-benzothiadiazol-4-amine is the optimal choice for directing palladium-catalyzed C-H arylation, alkylation, and oxygenation of aliphatic and alicyclic carboxamides. It offers high yields and can be removed post-functionalization, making it superior to monodentate directing groups [1].

Precursor for Asymmetric D-A Optoelectronic Polymers

Where symmetric 4,7-dibromo building blocks fail to provide directional dipole moments, the 4-amino derivative allows for asymmetric push-pull functionalization. This is critical for synthesizing advanced fluorophores, coordination polymers, and OLED materials that maintain high quantum yields in the solid state[2].

Synthesis of α2-Adrenergic Agonist APIs

The compound is an irreplaceable starting material for the synthesis of Tizanidine. Its specific substitution pattern ensures the correct regioselectivity during the critical 5-position chlorination step, a process that cannot be replicated using 5-amino or unsubstituted benzothiadiazole analogs [3].

XLogP3

1.1

Melting Point

68.0 °C

UNII

N93ZR5H5L1

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (99.5%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

767-64-6

Wikipedia

2,1,3-benzothiadiazol-4-amine

Dates

Last modified: 08-15-2023

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